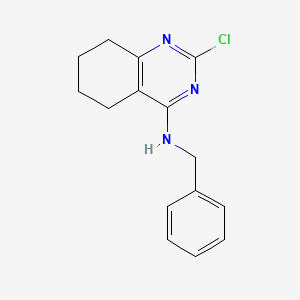

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

Descripción

Propiedades

IUPAC Name |

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGXJLHTIYLMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the reaction of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine with benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Oxidation: Oxidized derivatives of the quinazoline ring.

Reduction: Reduced forms of the compound, potentially altering the quinazoline ring structure.

Hydrolysis: Decomposition products including amines and carboxylic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine has been explored for its potential therapeutic effects in various diseases. Here are some key applications:

-

Anticancer Activity

- Several studies have indicated the compound's potential as an anticancer agent. It has shown efficacy against different cancer cell lines, including breast and lung cancer.

- Case Study : In vitro studies demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Properties

- Neurological Applications

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions. Its derivatives are also being studied for enhanced biological activity.

| Derivative | Activity | Reference |

|---|---|---|

| N-Benzyl-N-methyl derivatives | Enhanced anticancer activity | |

| Halogenated variants | Improved antimicrobial efficacy |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments indicate that while the compound exhibits some toxicity at high doses, it remains within acceptable limits for therapeutic use.

Mecanismo De Acción

The exact mechanism of action for N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine is not well-documented. compounds in the quinazoline family often interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The molecular targets and pathways involved would depend on the specific biological context and the modifications made to the quinazoline scaffold.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Findings

Bioactivity: ML241 hydrochloride demonstrates targeted bioactivity as a p97 ATPase inhibitor, a mechanism absent in the parent compound .

Synthetic Efficiency :

- Microwave-assisted synthesis improves yields (33%) for benzimidazole derivatives compared to conventional methods .

- The parent compound’s synthesis (47% yield) is less efficient than ML241’s multi-step protocol but offers simplicity .

Solubility and Stability :

- ML241 hydrochloride has superior solubility in DMSO (≥40.9 mg/mL) compared to the hydrophobic parent compound .

- N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine requires chromatographic purification, indicating moderate stability .

Structural Diversity :

Actividad Biológica

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (CAS No. 1454256-90-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C15H16ClN3

- Molecular Weight: 273.76 g/mol

- IUPAC Name: this compound

This compound exhibits several biological activities attributed to its structural features:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism likely involves interference with bacterial DNA synthesis or function.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It may also inhibit cell proliferation in various tumor cell lines.

- Enzyme Inhibition : The chlorine atom and benzyl group provide sites for chemical modifications that enhance the compound's ability to inhibit specific enzymes involved in disease processes.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial properties. A study evaluated its effectiveness against several Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 25 | Inhibition of proliferation |

The compound's ability to induce apoptosis and inhibit cell cycle progression highlights its potential as an anticancer agent .

Case Studies

- Case Study on Antibacterial Activity : A recent study focused on the synthesis and evaluation of N-benzyl derivatives highlighted that modifications at the benzyl position significantly enhanced antibacterial potency against resistant strains of bacteria .

- Case Study on Anticancer Effects : Another investigation explored the effects of N-benzyl derivatives on breast cancer cells, demonstrating that certain modifications led to improved efficacy in inducing apoptosis compared to unmodified compounds .

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and substitution steps. For example, a quinazoline core is functionalized via nucleophilic substitution using benzylamine derivatives. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed, often with catalysts such as potassium carbonate to enhance reactivity. Reaction optimization includes temperature control (e.g., reflux conditions) and monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., 1H NMR signals at δ 4.21 ppm for NH groups and aromatic protons in δ 6.46–7.71 ppm) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., observed m/z 372.46 for ML241 free base, a structural analog) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1621 cm⁻¹ and C-Cl bonds at ~693 cm⁻¹) .

Q. What are the solubility and storage requirements for this compound?

The compound is highly soluble in DMSO (≥40.9 mg/mL) and ethanol (≥48.7 mg/mL) but insoluble in water. For stability, store at -20°C in dry conditions for long-term use (≥5 years) and at 0–4°C for short-term storage .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the study of this compound’s electronic properties and reactivity?

DFT methods, such as the Becke three-parameter hybrid functional (B3LYP), predict molecular orbital energies, charge distribution, and reaction pathways. For instance, exact-exchange terms in DFT improve accuracy for thermochemical properties like bond dissociation energies, aiding in understanding substituent effects (e.g., chloro and benzyl groups) on reactivity .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

Comparative studies of analogs like ML240 (active in caspase activation) and ML241 (inactive) highlight the need for:

- Target Engagement Assays : Confirm binding to p97 ATPase or other targets via fluorescence polarization or thermal shift assays.

- Off-Target Profiling : Use kinase panels to rule out nonspecific interactions .

- Metabolic Stability Tests : Assess differences in cytochrome P450 metabolism impacting activity .

Q. How can reaction yields be improved in large-scale syntheses?

Optimization strategies include:

Q. What computational tools are used for crystallographic refinement of quinazoline derivatives?

Software like SHELXL refines crystal structures by fitting X-ray diffraction data to electron density models. For example, SHELXPRO interfaces with macromolecular data, enabling high-resolution refinement even for twinned crystals .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.